molecular formula C23H22FN3O5 B2920798 2-(3,4-dimethoxyphenyl)-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}acetohydrazide CAS No. 1105212-13-2

2-(3,4-dimethoxyphenyl)-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}acetohydrazide

Cat. No.: B2920798
CAS No.: 1105212-13-2
M. Wt: 439.443
InChI Key: YNYPLYSMVGPDRF-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N’-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, methoxy groups, and a pyridine moiety, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N’-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}acetohydrazide typically involves multiple steps, starting from commercially available reagents. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with 4-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with acetylhydrazide under acidic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied. Optimization of reaction conditions, including temperature, solvent choice, and catalyst selection, is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N’-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N’-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N’-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethoxyphenyl)-N’-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.

Properties

IUPAC Name

N'-[2-(3,4-dimethoxyphenyl)acetyl]-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O5/c1-31-19-10-7-16(12-20(19)32-2)13-21(28)25-26-22(29)18-4-3-11-27(23(18)30)14-15-5-8-17(24)9-6-15/h3-12H,13-14H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYPLYSMVGPDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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